4-(benzylsulfonyl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzylsulfonyl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C25H26N2O5S2 and its molecular weight is 498.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Potential
- The synthesized zinc phthalocyanine derivatives, including benzenesulfonamide groups with Schiff base properties, have shown potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, crucial for Type II mechanisms in photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Some derivatives, including benzo[b]furan and 2-aminothiazol-4-yl groups, have shown potent inhibition of leukotriene B(4), a significant mediator in inflammation and cancer. These compounds, such as 3-(4-Chlorophenyl)-2-[5-formyl-2-[(dimethylamino)methyleneamino]thiazol-4-yl]-5-methoxybenzo[b]furan, demonstrated growth inhibitory activity against human pancreatic cancer cells MIA PaCa-2 (Kuramoto et al., 2008).
Gastrointestinal Motility
- A series of benzamide derivatives, including benzylsulfonyl groups, were synthesized to evaluate their effect on gastrointestinal motility. These compounds accelerated gastric emptying and increased the frequency of defecation, offering potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).
Anticonvulsant Properties
- Several heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized, and some showed significant anticonvulsive effects, such as 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide, which offered 100% protection against picrotoxin-induced convulsion (Farag et al., 2012).
Antimicrobial Activity
- Microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules showed significant anticancer activity against various human cancer cell lines. Compounds like 4-amino-N-(thiazol-2-yl)benzenesulfonamide displayed notable anticancer activity (Kumar et al., 2015).
Antitumor and Antiangiogenic Activity
- Novel 3-arylaminobenzofuran derivatives, with structural modifications, showed significant antiproliferative activity against cancer cells and inhibited tubulin polymerization. Compounds like 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan exhibited potent in vitro and in vivo antitumor and antiangiogenic properties (Romagnoli et al., 2015).
Eigenschaften
IUPAC Name |
4-benzylsulfonyl-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S2/c1-18-12-13-21(31-2)23-24(18)33-25(26-23)27(16-20-10-6-14-32-20)22(28)11-7-15-34(29,30)17-19-8-4-3-5-9-19/h3-6,8-10,12-14H,7,11,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMPEYJXUXXSOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CO3)C(=O)CCCS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.